![molecular formula C19H22N4O3 B2738055 1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide CAS No. 2034359-69-6](/img/structure/B2738055.png)
1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an isoxazole ring, an azetidine ring, and a piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of catalysts such as Cu(I) or Ru(II) for cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
化学反应分析
Types of Reactions
1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction can produce reduced azetidine or piperidine derivatives.
科学研究应用
1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-((1-(tert-Butoxycarbonyl)azetidin-3-yl)methyl)-1H-pyrazole-4-carboxylic acid: A similar compound used as a rigid linker in PROTAC development.
Piperidine derivatives: Compounds with piperidine moieties that exhibit a wide range of biological activities.
Uniqueness
1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
属性
IUPAC Name |
1-[1-(5-phenyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c20-18(24)14-6-8-22(9-7-14)15-11-23(12-15)19(25)16-10-17(26-21-16)13-4-2-1-3-5-13/h1-5,10,14-15H,6-9,11-12H2,(H2,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGJQDDPBVCHGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=NOC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
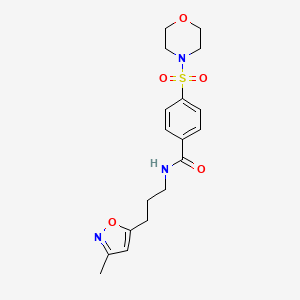
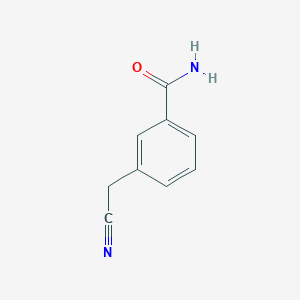
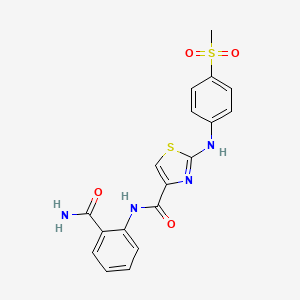
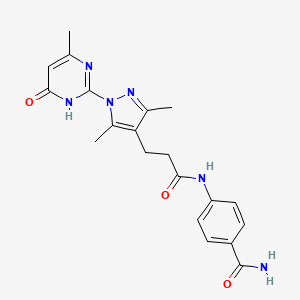
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide](/img/structure/B2737980.png)
![2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2737982.png)
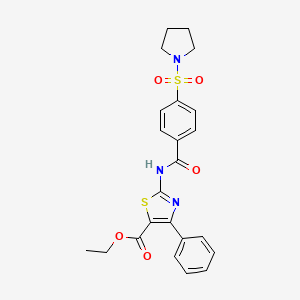
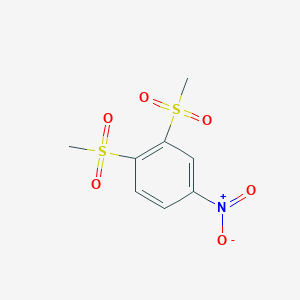

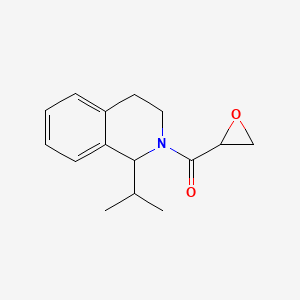

![5-Bromo-4-chloro-7-cyclopropyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B2737992.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methyl-3-pyrazol-1-ylbenzamide](/img/structure/B2737993.png)
![1-[(2,6-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2737994.png)
